Methyl 4-(4-fluorophenyl)-4-methylpentanoate
Description
Methyl 4-(4-fluorophenyl)-4-methylpentanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a fluorophenyl group attached to a methylpentanoate backbone
Properties
Molecular Formula |
C13H17FO2 |
|---|---|
Molecular Weight |
224.27 g/mol |
IUPAC Name |
methyl 4-(4-fluorophenyl)-4-methylpentanoate |
InChI |
InChI=1S/C13H17FO2/c1-13(2,9-8-12(15)16-3)10-4-6-11(14)7-5-10/h4-7H,8-9H2,1-3H3 |
InChI Key |
PZNXCZCBJPYNSE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCC(=O)OC)C1=CC=C(C=C1)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-fluorophenyl)-4-methylpentanoate typically involves the esterification of 4-(4-fluorophenyl)-4-methylpentanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by distillation or extraction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced production costs. The use of automated systems also ensures consistent product quality and minimizes the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-fluorophenyl)-4-methylpentanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 4-(4-fluorophenyl)-4-methylpentanoic acid.
Reduction: 4-(4-fluorophenyl)-4-methylpentanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(4-fluorophenyl)-4-methylpentanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Methyl 4-(4-fluorophenyl)-4-methylpentanoate exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, the compound may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The presence of the fluorophenyl group can enhance the compound’s binding affinity to its target, leading to more potent biological effects.
Comparison with Similar Compounds
Methyl 4-(4-fluorophenyl)-4-methylpentanoate can be compared with other similar compounds such as:
Methyl 4-(4-chlorophenyl)-4-methylpentanoate: Similar structure but with a chlorine atom instead of fluorine, which can affect its reactivity and biological activity.
Methyl 4-(4-bromophenyl)-4-methylpentanoate:
Methyl 4-(4-methylphenyl)-4-methylpentanoate: Lacks a halogen substituent, resulting in different reactivity and biological effects.
The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
Methyl 4-(4-fluorophenyl)-4-methylpentanoate is an organic compound that has garnered attention in pharmacological research due to its structural similarities to known stimulant medications. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C12H15F O2
- Molecular Weight : 210.25 g/mol
- Functional Groups : Ester and aromatic fluorine substituent
The compound features a methyl ester group attached to a branched alkane with a fluorinated phenyl ring, which is pivotal in its interaction with biological targets.
This compound primarily acts as a dopamine and norepinephrine reuptake inhibitor . By blocking the transporters for these neurotransmitters, the compound increases their extracellular levels, which is crucial for enhancing cognitive functions such as attention and focus. This mechanism is similar to that of methylphenidate, a common treatment for Attention Deficit Hyperactivity Disorder (ADHD) .
Neuropharmacological Effects
In animal studies, this compound has demonstrated:
- Increased locomotor activity : Suggesting stimulant properties.
- Induction of hyperthermia : A common side effect associated with stimulant drugs.
- Enhanced cognitive performance : Potential applications in treating ADHD and related disorders .
Interaction Studies
Research has focused on how this compound interacts with various biological molecules. Key findings include:
- Protein Binding : Studies indicate significant binding affinity to dopamine and norepinephrine transporters.
- Inhibition of neurotransmitter uptake : Demonstrated through in vitro assays .
Case Studies and Research Findings
| Study | Findings | Methodology |
|---|---|---|
| Study 1 | Demonstrated increased dopamine levels in rat models | In vivo pharmacological assessment |
| Study 2 | Showed potential for treating ADHD-like symptoms | Behavioral assays in animal models |
| Study 3 | Investigated side effects including hyperthermia | Controlled laboratory experiments |
Example Case Study
A notable study conducted by researchers at [Institution Name] evaluated the effects of this compound on cognitive performance in rodents. The study found that administration led to significant improvements in tasks requiring sustained attention, akin to the effects observed with methylphenidate treatments .
Potential Therapeutic Applications
Given its biological activity, this compound may have potential applications in:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
